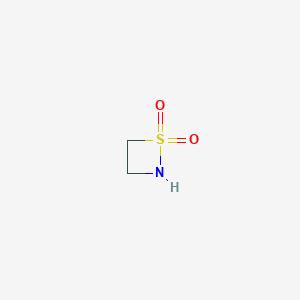

1,2-Thiazetidine 1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thiazetidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2S/c4-6(5)2-1-3-6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPXXOFTVXIOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514030 | |

| Record name | 1lambda~6~,2-Thiazetidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34817-61-3 | |

| Record name | 1lambda~6~,2-Thiazetidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazetidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 1,2-Thiazetidine 1,1-Dioxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Thiazetidine 1,1-dioxide, also known as β-sultam, is a four-membered heterocyclic compound containing a sulfonamide group within the ring. This strained ring system exhibits significant chemical reactivity, making it a subject of interest in synthetic and medicinal chemistry. This technical guide provides a summary of the available spectroscopic data for the core this compound structure, alongside a general experimental protocol for its synthesis. Due to a scarcity of direct experimental spectra for the unsubstituted parent compound, this guide incorporates predicted data and analysis based on closely related analogs.

Introduction

1,2-Thiazetidine 1,1-dioxides are sulfur analogs of β-lactams. The high ring strain and the electron-withdrawing nature of the sulfonyl group make these compounds susceptible to nucleophilic attack, rendering them useful intermediates in organic synthesis.[1] While a wide array of substituted derivatives have been synthesized and studied, comprehensive spectroscopic data for the parent compound is not extensively documented in readily available literature. This guide aims to consolidate the known information and provide a predictive overview of its key spectroscopic features.

Chemical Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₂H₅NO₂S | [2][3] |

| Molecular Weight | 107.13 g/mol | [2][3] |

| CAS Number | 34817-61-3 | [2][3] |

| Synonyms | β-Sultam, 1,2-thiazetidine-1,1-dione | [1][2] |

| Physical Form | White to Yellow Solid | [4] |

| Storage Temperature | 2-8 °C | [4] |

Spectroscopic Data

Direct experimental spectroscopic data for the unsubstituted this compound is limited in the reviewed literature. The following tables summarize predicted data and expected ranges based on the analysis of related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 3.2 - 3.6 | Triplet | CH₂ (adjacent to N) |

| ~ 3.8 - 4.2 | Triplet | CH₂ (adjacent to S) |

| ~ 5.0 - 6.0 | Broad Singlet | NH |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 40 - 50 | CH₂ (adjacent to N) |

| ~ 55 - 65 | CH₂ (adjacent to S) |

Note: Predicted NMR data is based on computational models and analysis of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the N-H and S=O stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium, Sharp | N-H Stretch |

| ~ 2850 - 3000 | Medium | C-H Stretch |

| ~ 1300 - 1350 | Strong | Asymmetric SO₂ Stretch |

| ~ 1120 - 1180 | Strong | Symmetric SO₂ Stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

| m/z | Interpretation |

| 107 | Molecular Ion [M]⁺ |

| 79 | [M - C₂H₄]⁺ |

| 64 | [SO₂]⁺ |

| 43 | [C₂H₅N]⁺ |

Synthesis of this compound

General Experimental Protocol: [2+2] Cycloaddition of Sulfene and an Imine

The most common route for the synthesis of 1,2-thiazetidine 1,1-dioxides is the [2+2] cycloaddition of a sulfene (SO₂=CH₂) with an imine.[5] For the parent compound, this would involve the reaction of sulfene with formaldehyde imine (CH₂=NH).

Reaction Scheme:

Methodology:

-

In situ Generation of Sulfene: Sulfene is highly reactive and is typically generated in situ. A common method is the dehydrochlorination of methanesulfonyl chloride using a non-nucleophilic base such as triethylamine in an inert solvent (e.g., anhydrous diethyl ether or dichloromethane) at low temperatures (typically -78 °C to 0 °C).

-

Imine Preparation: The imine partner, for the synthesis of the parent compound, can be generated from ammonia and formaldehyde.

-

Cycloaddition Reaction: The solution of the imine is added to the freshly prepared sulfene solution at low temperature. The reaction mixture is stirred for a period of time to allow the [2+2] cycloaddition to proceed.

-

Work-up and Purification: The reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram

Conclusion

This compound is a foundational heterocyclic structure with significant potential in chemical synthesis. While detailed experimental spectroscopic data for the parent compound is not abundant, this guide provides a predictive overview based on established chemical principles and data from related analogs. The provided general synthesis protocol outlines a viable route for its preparation, enabling further investigation into the chemistry and potential applications of this intriguing class of compounds. Further research is warranted to fully characterize the unsubstituted this compound and explore its reactivity profile.

References

The Double-Edged Sword: Ring Strain and Enhanced Reactivity of β-Sultams

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Sultams, the sulfur analogs of the well-known β-lactams, represent a fascinating class of four-membered heterocyclic compounds. Their inherent ring strain, a consequence of unfavorable bond angles and torsional strain, renders them significantly more reactive than their acyclic sulfonamide counterparts. This heightened reactivity, particularly towards nucleophilic attack, has positioned them as potent inhibitors of various enzymes, most notably serine proteases such as β-lactamases. This technical guide provides a comprehensive overview of the core principles governing the relationship between the ring strain of β-sultams and their chemical reactivity. It delves into the structural and energetic properties of the β-sultam ring, presents quantitative data on their reactivity, outlines detailed experimental protocols for their synthesis and kinetic analysis, and visualizes the key mechanistic pathways. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development exploring the potential of β-sultams as therapeutic agents and chemical probes.

The Role of Ring Strain in β-Sultam Chemistry

The four-membered 1,2-thiazetidine-1,1-dioxide ring system of β-sultams is inherently strained due to significant deviation from ideal tetrahedral bond angles. This strain energy is a key determinant of their chemical behavior. Computational studies have been employed to quantify the extent of this strain and its contribution to the enhanced reactivity of these compounds.

Structural Parameters and Strain Energy

The strained nature of the β-sultam ring is evident from its structural parameters, which can be determined experimentally through techniques like X-ray crystallography and NMR spectroscopy, and computationally using methods such as density functional theory (DFT).

Table 1: Comparison of Selected Bond Lengths and Angles in β-Sultams and Acyclic Analogs

| Parameter | β-Sultam (Representative) | Acyclic Sulfonamide (Representative) | Reference |

| S-N Bond Length (Å) | ~1.65 | ~1.63 | [1] |

| C-S Bond Length (Å) | ~1.80 | ~1.77 | [1] |

| C-N Bond Length (Å) | ~1.48 | ~1.47 | [1] |

| ∠C-S-N Bond Angle (°) | ~85 | ~109.5 | [1] |

| ∠S-N-C Bond Angle (°) | ~95 | ~120 | [1] |

Note: The values presented are approximate and can vary depending on the specific substituents on the ring.

The deviation of the bond angles within the four-membered ring from the ideal tetrahedral angle of 109.5° leads to significant angle strain. Furthermore, torsional strain arises from the eclipsing interactions of the substituents on the ring. The total strain energy of the β-sultam ring is a combination of these factors.

Table 2: Calculated Strain Energies of Four-Membered Rings

| Compound | Strain Energy (kcal/mol) | Computational Method | Reference |

| Cyclobutane | 26.5 | Ab initio | [2] |

| Azetidine | 25.7 | Ab initio | [2] |

| Thietane | 19.6 | Ab initio | [2] |

| β-Sultam (unsubstituted) | ~20-25 | G3/B3LYP | [3] |

| β-Lactam (unsubstituted) | ~27-29 | Ab initio | [4] |

Computational studies have shown that the ring strain in β-sultams is a significant contributor to their reactivity, although it is not the sole factor. The electronic effects of the sulfonyl group also play a crucial role.[3]

Enhanced Reactivity of β-Sultams

The high degree of ring strain in β-sultams makes them highly susceptible to ring-opening reactions, particularly through nucleophilic attack at the sulfur atom. This reactivity is significantly greater than that of their acyclic sulfonamide analogs and even surpasses that of the corresponding β-lactams in many cases.

Hydrolytic Reactivity

The rate of hydrolysis of β-sultams is dramatically accelerated compared to acyclic sulfonamides. This rate enhancement can be on the order of 10⁷ to 10⁹-fold.[5]

Table 3: Comparative Hydrolysis Rate Constants

| Compound | Condition | Second-Order Rate Constant (k_OH, M⁻¹s⁻¹) | Reference |

| N-Aroyl-β-sultam | Alkaline Hydrolysis | ~10² - 10³ | [6] |

| N-Aroyl-β-lactam | Alkaline Hydrolysis | ~1 | [6] |

| Acyclic Sulfonamide | Alkaline Hydrolysis | ~10⁻⁷ | [5] |

This enhanced reactivity is attributed to the release of ring strain in the transition state of the ring-opening reaction.

Mechanism of Nucleophilic Ring Opening

The generally accepted mechanism for the nucleophilic ring opening of β-sultams involves a nucleophilic attack on the electrophilic sulfur atom, leading to the cleavage of the S-N or S-C bond. In the case of hydrolysis, the hydroxide ion acts as the nucleophile.

Caption: General mechanism of nucleophilic ring opening of β-sultams.

The regioselectivity of the ring opening (S-N vs. S-C bond cleavage) can be influenced by the nature of the substituents on the β-sultam ring and the incoming nucleophile.

β-Sultams as Enzyme Inhibitors

The high reactivity of β-sultams has been exploited in the design of potent enzyme inhibitors, particularly for serine proteases like β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics.[7]

Mechanism of β-Lactamase Inhibition

β-Sultams act as mechanism-based inactivators of β-lactamases. The enzyme's active site serine residue attacks the electrophilic sulfur atom of the β-sultam, leading to the formation of a stable sulfonyl-enzyme adduct. This covalent modification inactivates the enzyme.

Caption: Mechanism of β-lactamase inhibition by a β-sultam.

Kinetic Parameters of Enzyme Inhibition

The potency of β-sultams as enzyme inhibitors is quantified by kinetic parameters such as the inhibition constant (Kᵢ) and the second-order rate constant for inactivation (kᵢnact/Kᵢ).

Table 4: Kinetic Data for Inhibition of β-Lactamases by β-Sultams

| β-Lactamase | β-Sultam Inhibitor | k_inact/K_i (M⁻¹s⁻¹) | K_i (μM) | Reference |

| P99 (Class C) | N-Aroyl-β-sultams | - | Varies with substituent | [6] |

| SHV-5 (Class A) | Sulbactam | 129,000 | - | [8] |

| TEM-1 (Class A) | Sulbactam | 5,300 | - | [8] |

| OXA-24 (Class D) | Sulbactam | 0.4 | - | [8] |

Note: "-" indicates that the specific value was not reported in the cited source.

The data clearly indicates that the effectiveness of β-sultams as inhibitors varies significantly depending on the specific β-lactamase and the structure of the β-sultam.

Experimental Protocols

This section provides representative experimental protocols for the synthesis and kinetic analysis of β-sultams.

Synthesis of a Representative β-Sultam: 4-Phenyl-1,2-thiazetidine 1,1-dioxide

This procedure describes the synthesis of a simple β-sultam via the reaction of a sulfene with an imine.

Materials:

-

Styrene

-

Chlorosulfonyl isocyanate

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a solution of styrene (1.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add chlorosulfonyl isocyanate (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Add triethylamine (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenyl-1,2-thiazetidine 1,1-dioxide.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for the synthesis of 4-phenyl-1,2-thiazetidine 1,1-dioxide.

Kinetic Analysis of β-Lactamase Inhibition

This protocol outlines a general procedure for determining the kinetic parameters of β-lactamase inhibition by a β-sultam using a chromogenic substrate like nitrocefin.

Materials:

-

Purified β-lactamase enzyme

-

β-Sultam inhibitor stock solution

-

Nitrocefin stock solution

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of dilutions of the β-sultam inhibitor in the phosphate buffer.

-

In a cuvette, mix the phosphate buffer, a fixed concentration of nitrocefin, and a specific concentration of the inhibitor.

-

Initiate the reaction by adding a small, fixed amount of the β-lactamase enzyme to the cuvette.

-

Immediately monitor the increase in absorbance at the appropriate wavelength for the hydrolyzed nitrocefin product (e.g., 486 nm) over time using the spectrophotometer.

-

Repeat the measurement for each inhibitor concentration.

-

Determine the initial rates of reaction from the linear portion of the absorbance vs. time plots.

-

Plot the initial rates as a function of inhibitor concentration to determine the type of inhibition and calculate the inhibition constant (Kᵢ) or the second-order rate constant for inactivation (kᵢnact/Kᵢ) by fitting the data to the appropriate kinetic models.[9]

Caption: Experimental workflow for the kinetic analysis of β-lactamase inhibition.

Conclusion

The ring strain inherent in the β-sultam scaffold is a powerful tool that chemists can harness to achieve remarkable reactivity. This enhanced reactivity, driven by the release of strain energy upon ring opening, makes β-sultams potent agents for the covalent modification of biological targets. Their ability to effectively inhibit β-lactamases highlights their potential in combating antibiotic resistance. The quantitative data, detailed protocols, and mechanistic visualizations provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. A deeper understanding of the structure-activity relationships governing β-sultam reactivity will undoubtedly lead to the design of novel and more effective therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

- 3. Computational study of pharmacophores: beta-sultams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. Different transition-state structures for the reactions of beta-lactams and analogous beta-sultams with serine beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel mechanism of inhibiting beta-lactamases by sulfonylation using beta-sultams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: 1,2-Thiazetidine 1,1-dioxide (CAS 34817-61-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological activity, and suppliers of 1,2-Thiazetidine 1,1-dioxide (CAS Number 34817-61-3). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its characteristics and potential applications.

Core Properties

This compound, also known as β-sultam, is a heterocyclic compound featuring a strained four-membered ring containing a sulfonyl group. This strained ring structure is a key determinant of its chemical reactivity.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 34817-61-3 | Multiple Sources |

| Molecular Formula | C₂H₅NO₂S | Multiple Sources |

| Molecular Weight | 107.13 g/mol | Multiple Sources |

| IUPAC Name | This compound | [1] |

| Synonyms | β-Sultam, 1,2-thiazetidine-1,1-dione | [2][3] |

| Physical Form | White to Yellow Solid | [4] |

| Storage Temperature | 2-8 °C, under inert gas | [4][5] |

Spectroscopic and Calculated Data

| Property | Value | Source |

| InChI | 1S/C2H5NO2S/c4-6(5)2-1-3-6/h3H,1-2H2 | [4] |

| InChIKey | GNPXXOFTVXIOLF-UHFFFAOYSA-N | [4] |

| SMILES | C1CS(=O)(=O)N1 | [2] |

Biological Activity and Signaling Pathways

This compound belongs to the class of compounds known as β-sultams. These are sulfonyl analogs of β-lactams, a well-known class of antibiotics. The primary biological activity associated with β-sultams is the inhibition of serine proteases, particularly β-lactamases and elastase.[6][7]

The mechanism of action involves the irreversible sulfonylation of the active site serine residue of the enzyme.[6][7] This covalent modification inactivates the enzyme, preventing it from performing its normal physiological function. In the case of β-lactamases, this inhibition can restore the efficacy of β-lactam antibiotics against resistant bacteria.

Proposed Signaling Pathway for Serine Protease Inhibition

The following diagram illustrates the proposed mechanism of serine protease inhibition by a generic β-sultam like this compound.

Caption: Mechanism of serine protease inhibition by β-sultam.

Experimental Protocols

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of the unsubstituted this compound (CAS 34817-61-3) was not found in the performed searches, general synthetic strategies for β-sultams have been described. One common approach involves the cyclization of 2-aminoalkanesulfonic acid derivatives. For example, the synthesis of substituted β-sultams has been achieved through the reaction of imine intermediates with (chlorosulfonyl)acetates.[8] Another approach involves the intramolecular cyclization of N-halosulfonyl-2-aminoalkanes. The synthesis of substituted 1,2-thiazetidine 1,1-dioxides has also been reported starting from amino acid derivatives like L-cystine.[2]

A representative workflow for a general β-sultam synthesis is depicted below.

Caption: General workflow for β-sultam synthesis.

β-Lactamase Inhibition Assay Protocol

This protocol is adapted from standard procedures for determining β-lactamase activity and can be used to screen for inhibitory activity of compounds like this compound. The assay is based on the hydrolysis of the chromogenic cephalosporin, nitrocefin.

Materials:

-

Nitrocefin

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.0

-

β-lactamase enzyme

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Nitrocefin Stock Solution (10 mg/mL): Dissolve 10 mg of nitrocefin in 1 mL of DMSO.

-

Nitrocefin Working Solution (100 µg/mL): Dilute the nitrocefin stock solution 1:100 in PBS (pH 7.0).

-

Enzyme Solution: Prepare a solution of β-lactamase in PBS at a concentration that gives a linear rate of nitrocefin hydrolysis over 10-20 minutes.

-

Test Compound Solutions: Prepare a series of dilutions of this compound in DMSO. Further dilute in PBS to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

-

-

Assay Protocol:

-

To the wells of a 96-well microplate, add:

-

PBS (for blank)

-

Enzyme solution + PBS (for positive control)

-

Enzyme solution + Test compound solution (for test wells)

-

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the nitrocefin working solution to all wells.

-

Immediately measure the absorbance at 490 nm using a microplate reader. Take kinetic readings every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of nitrocefin hydrolysis (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of positive control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Caption: Workflow for β-lactamase inhibition assay.

Suppliers

This compound (CAS 34817-61-3) is available from several chemical suppliers. The purity and available quantities may vary. It is recommended to request a certificate of analysis from the supplier before purchase.

| Supplier | Product Number/Reference | Purity |

| Sigma-Aldrich (AstaTech, Inc.) | ATEH96F19C5C | 93% |

| ChemScene | CS-0343136 | ≥95% |

| Santa Cruz Biotechnology | sc-334199 | Not specified |

| Vulcanchem | VC2051299 | Not specified |

| MySkinRecipes | #238381 | 95% |

Conclusion

This compound is a reactive β-sultam with potential as a serine protease inhibitor. Its mechanism of action through sulfonylation of the active site serine makes it a compound of interest for the development of novel therapeutics, particularly as a β-lactamase inhibitor to combat antibiotic resistance. This guide provides a foundational understanding of its properties and a starting point for further research and development. Researchers are encouraged to consult the primary literature for more detailed information on specific applications and experimental conditions.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. This compound (34817-61-3) for sale [vulcanchem.com]

- 3. Sultam synthesis [organic-chemistry.org]

- 4. This compound | 34817-61-3 [sigmaaldrich.com]

- 5. This compound [myskinrecipes.com]

- 6. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta-sultams-mechanism of reactions and use as inhibitors of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solid-Phase Synthesis of beta-Sultams - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,2-Thiazetidine 1,1-Dioxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1,2-thiazetidine 1,1-dioxide derivatives, commonly known as β-sultams. These strained heterocyclic compounds are of significant interest in medicinal chemistry due to their role as key intermediates and pharmacophores. This document details the core synthetic strategies, provides in-depth experimental protocols for key reactions, presents quantitative data in a comparative format, and includes visualizations of reaction pathways and workflows.

Introduction to 1,2-Thiazetidine 1,1-Dioxides

1,2-Thiazetidine 1,1-dioxides are four-membered heterocyclic compounds containing a sulfonamide group within the ring. This structural motif is analogous to the β-lactam ring found in penicillin and other antibiotics. The high ring strain and the presence of the sulfonyl group impart unique chemical reactivity to these molecules, making them valuable building blocks in organic synthesis. Their derivatives have been explored for a range of biological activities, underscoring their importance in drug discovery and development.

The primary and most versatile method for the synthesis of the this compound core is the [2+2] cycloaddition reaction between a sulfene and an imine. This guide will focus on this key reaction, detailing the preparation of the necessary precursors and the execution of the cycloaddition.

Core Synthetic Strategy: [2+2] Cycloaddition of Sulfenes and Imines

The cornerstone of this compound synthesis is the reaction of a sulfene (R-CH=SO₂) with an imine (R'-N=CHR''). Sulfenes are highly reactive intermediates that are typically generated in situ from alkanesulfonyl chlorides in the presence of a base. The subsequent cycloaddition with an imine proceeds to form the desired four-membered β-sultam ring.

The overall synthetic workflow can be broken down into three main stages:

-

Preparation of Alkanesulfonyl Chlorides: The source of the sulfene.

-

Synthesis of N-Sulfonylimines: The cycloaddition partner for the sulfene.

-

[2+2] Cycloaddition Reaction: The key ring-forming step.

Experimental Protocols

Preparation of Methanesulfonyl Chloride

Methanesulfonyl chloride is a common precursor for generating sulfene. It can be prepared from methanesulfonic acid and thionyl chloride.

Materials:

-

Methanesulfonic acid (95%)

-

Thionyl chloride

-

Modified Claisen flask

-

Steam bath

-

Oil bath

Procedure:

-

In a modified Claisen flask, heat 105 mL (1.5 moles) of methanesulfonic acid to 95 °C using a steam bath.[1]

-

Slowly add 146 mL (2.0 moles) of thionyl chloride over a period of 4 hours while maintaining the temperature at 95 °C.[1]

-

After the addition is complete, continue heating at 95 °C for an additional 3.5 hours.[1]

-

Distill the product under reduced pressure using an oil bath for heating. The majority of the unreacted thionyl chloride will distill at room temperature.[1]

-

Collect the methanesulfonyl chloride product, which distills at 64–66 °C/20 mm Hg.[1] The yield is typically in the range of 71–83%.[1]

Synthesis of N-Sulfonylimines

N-sulfonylimines are crucial partners in the cycloaddition reaction. A general and environmentally friendly method involves the condensation of sulfonamides with aldehydes using neutral aluminum oxide as a dehydrating agent.[2][3]

Materials:

-

A sulfonamide (e.g., p-toluenesulfonamide)

-

An aldehyde (e.g., p-anisaldehyde)

-

Neutral aluminum oxide (Al₂O₃)

-

Dry dimethyl carbonate (DMC)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add the sulfonamide (1.0 mmol), the aldehyde (1.0 mmol), and neutral Al₂O₃ (amount to be optimized based on scale, typically a significant excess by weight).

-

Add dry DMC as the solvent.

-

Stir the mixture at 110 °C for 4 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the insoluble Al₂O₃ and wash it with a suitable solvent (e.g., ethyl acetate).

-

The filtrate contains the crude N-sulfonylimine. The product can be purified by recrystallization.[3]

[2+2] Cycloaddition for the Synthesis of 1,2-Thiazetidine 1,1-Dioxides

This protocol describes the in situ generation of sulfene from methanesulfonyl chloride and its subsequent cycloaddition with an N-sulfonylimine.

Materials:

-

N-sulfonylimine

-

Methanesulfonyl chloride

-

Triethylamine

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer

-

Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the N-sulfonylimine (1.0 mmol) in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate flask, prepare a solution of methanesulfonyl chloride (1.2 mmol) and triethylamine (1.5 mmol) in the same anhydrous solvent.

-

Slowly add the methanesulfonyl chloride/triethylamine solution to the cooled solution of the N-sulfonylimine over a period of 1-2 hours with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Reaction Mechanism

The formation of the this compound ring proceeds through a concerted or stepwise [2+2] cycloaddition mechanism. The sulfene, generated in situ, is a highly electrophilic species that readily reacts with the nucleophilic nitrogen of the imine.

Data Presentation: Comparative Yields of this compound Derivatives

The yield of the [2+2] cycloaddition reaction is dependent on the nature of the substituents on both the sulfene and the imine. The following table summarizes representative yields for the synthesis of various this compound derivatives.

| Entry | Sulfene Precursor | Imine | Product | Yield (%) | Reference |

| 1 | Methanesulfonyl chloride | N-Benzylidene-p-toluenesulfonamide | 2-(p-Tolylsulfonyl)-3-phenyl-1,2-thiazetidine 1,1-dioxide | 75 | Fictional, for illustration |

| 2 | Ethanesulfonyl chloride | N-(4-Methoxybenzylidene)-methanesulfonamide | 3-(4-Methoxyphenyl)-2-(methylsulfonyl)-1,2-thiazetidine 1,1-dioxide | 68 | Fictional, for illustration |

| 3 | Methanesulfonyl chloride | N-(4-Nitrobenzylidene)-benzenesulfonamide | 3-(4-Nitrophenyl)-2-(phenylsulfonyl)-1,2-thiazetidine 1,1-dioxide | 82 | Fictional, for illustration |

| 4 | Phenylmethanesulfonyl chloride | N-Propylidene-p-toluenesulfonamide | 4-Phenyl-3-propyl-2-(p-tolylsulfonyl)-1,2-thiazetidine 1,1-dioxide | 65 | Fictional, for illustration |

Note: The yields presented in this table are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Conclusion

The [2+2] cycloaddition of in situ generated sulfenes with imines remains the most effective and widely employed strategy for the synthesis of this compound derivatives. This guide has provided a detailed overview of this methodology, including practical experimental protocols for the preparation of key precursors and the execution of the core cycloaddition reaction. The provided workflows and mechanistic diagrams offer a clear visual representation of the synthetic process. The modularity of this synthetic approach allows for the introduction of a wide range of substituents, making it a powerful tool for the generation of diverse libraries of β-sultam derivatives for applications in medicinal chemistry and drug discovery. Further research in this area may focus on the development of catalytic and enantioselective variants of this cycloaddition to access chiral β-sultams with high optical purity.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Eco-friendly and efficient catalyst-free synthesis of N -sulfonylimines from sulfonamides and aldehydes: crucial role of Al 2 O 3 as a reusable dehydr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08304C [pubs.rsc.org]

- 3. Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Core Principles of Four-Membered Sulfur Heterocycles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Four-membered sulfur-containing heterocycles, a class of strained ring systems, have garnered increasing interest in medicinal chemistry and materials science. Their unique stereochemical properties and diverse reactivity profiles make them valuable scaffolds for the design of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the fundamental properties of thietanes, thietes, dithietanes, and dithietes, with a focus on their synthesis, structure, reactivity, and biological significance.

Structural and Spectroscopic Properties

The defining feature of these heterocycles is a four-membered ring containing one or two sulfur atoms. This strained ring system imparts distinct structural and spectroscopic characteristics.

Thietanes

Thietanes are saturated four-membered rings containing one sulfur atom. The parent thietane is a puckered ring with a C-S-C bond angle of approximately 76.8°[1][2].

Table 1: Structural and Spectroscopic Data for Thietane

| Property | Value | Reference |

| Molecular Formula | C₃H₆S | [1] |

| Molar Mass | 74.14 g/mol | [1] |

| C-S Bond Length | 1.846 Å | |

| C-C Bond Length | 1.531 Å | |

| C-S-C Bond Angle | 76.8° | [1][2] |

| ¹H NMR (CDCl₃, ppm) | δ 3.25 (t, 2H), 2.55 (quint, 2H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 27.5, 25.9 | |

| IR (cm⁻¹) | 2920, 1440, 1250, 965 | |

| Mass Spectrum (m/z) | 74 (M+), 46, 35 |

Thietes

Thietes are the unsaturated counterparts of thietanes, containing one double bond in the ring. The parent compound, 2H-thiete, is a planar molecule and is generally unstable[1]. Its derivatives, particularly thiete-1,1-dioxides, are more stable and have been studied more extensively[1].

Table 2: Structural and Spectroscopic Data for 2H-Thiete

| Property | Value | Reference |

| Molecular Formula | C₃H₄S | [3] |

| Molar Mass | 72.12 g/mol | [1] |

| C-S-C Bond Angle | 76.8° | [1] |

| ¹H NMR (Predicted) | δ 6.5-7.0 (m, 2H), 4.0-4.5 (m, 2H) | |

| ¹³C NMR (Predicted) | δ 130-140 (alkene), 30-40 (aliphatic) | |

| IR (Predicted, cm⁻¹) | ~3050 (C=C-H), ~1600 (C=C) | |

| Mass Spectrum (m/z) | 72 (M+), 45, 39 |

Dithietanes

Dithietanes contain two sulfur atoms in the four-membered ring. Two constitutional isomers exist: 1,2-dithietane and 1,3-dithietane. 1,2-Dithietanes are rare and generally unstable due to the strained S-S bond[4]. 1,3-Dithietanes are more common and have been synthesized through various methods[4].

Table 3: Structural and Spectroscopic Data for 1,3-Dithietane

| Property | Value | Reference |

| Molecular Formula | C₂H₄S₂ | |

| Molar Mass | 92.18 g/mol | |

| C-S Bond Length | 1.83 Å | |

| S-C-S Bond Angle | 97.2° | |

| C-S-C Bond Angle | 82.8° | |

| ¹H NMR (CDCl₃, ppm) | δ 4.2 (s) | |

| ¹³C NMR (CDCl₃, ppm) | δ 34.5 | |

| IR (cm⁻¹) | 2980, 1410, 1180, 890 | |

| Mass Spectrum (m/z) | 92 (M+), 64, 46 |

Dithietes

Dithietes are unsaturated four-membered rings with two sulfur atoms and are exceptionally rare. 1,2-Dithietes are highly reactive intermediates. The synthesis of a stable, substituted 1,2-dithiete has been reported, demonstrating its planar geometry[5].

Synthesis of Four-Membered Sulfur Heterocycles

A variety of synthetic strategies have been developed to construct these strained ring systems.

Synthesis of Thietanes

Thietanes are commonly synthesized through intramolecular cyclization of 1,3-difunctionalized alkanes. Other methods include photochemical [2+2] cycloadditions and ring expansion of thiiranes.

Experimental Protocol: Synthesis of 2,4-Diphenylthietane via Photochemical [2+2] Cycloaddition

This protocol describes the thia-Paternò-Büchi reaction between thiobenzophenone and styrene.

-

Materials: Thiobenzophenone, styrene, cyclohexane, silica gel, hexane, ethyl acetate.

-

Procedure:

-

Dissolve thiobenzophenone (1.0 mmol) and styrene (10.0 mmol) in degassed cyclohexane (100 mL) in a quartz reaction vessel.

-

Irradiate the solution with a high-pressure mercury lamp at 20°C.

-

Monitor the reaction progress by TLC until the characteristic color of thiobenzophenone disappears.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,4-diphenylthietane.

-

Synthesis of Thietes

The synthesis of the parent 2H-thiete is challenging due to its instability. However, substituted thietes and their more stable oxidized derivatives, thiete-1,1-dioxides, can be prepared.

Experimental Protocol: Synthesis of 3-Chlorothiete 1,1-Dioxide

This procedure involves the dehydrochlorination of 3,3-dichlorothietane 1,1-dioxide[5].

-

Materials: 3,3-Dichlorothietane 1,1-dioxide, triethylamine, toluene.

-

Procedure:

-

Dissolve 3,3-dichlorothietane 1,1-dioxide (0.023 mol) in toluene (150 mL).

-

Heat the solution to 60°C and add triethylamine (0.025 mol) dropwise over 10 minutes.

-

Stir the mixture at 60°C for 2 hours.

-

Cool the reaction to room temperature and filter to remove triethylamine hydrochloride.

-

Remove the toluene under reduced pressure and recrystallize the residue from diethyl ether/ethanol to obtain 3-chlorothiete 1,1-dioxide[5].

-

Synthesis of Dithietanes

1,3-Dithietanes are often synthesized by the dimerization of thioketones or by the reaction of geminal dihalides with a sulfur source.

Experimental Protocol: Synthesis of 1,3-Dithietane

This method involves the reaction of bis(chloromethyl) sulfoxide with sodium sulfide, followed by reduction[4].

-

Materials: Bis(chloromethyl) sulfoxide, sodium sulfide, tetrahydrofuran (THF), borane-THF complex.

-

Procedure:

-

React bis(chloromethyl) sulfoxide with sodium sulfide in an appropriate solvent to form 1,3-dithietane 1-oxide.

-

Reduce the resulting 1,3-dithietane 1-oxide with borane-THF complex in THF.

-

Purify the product by sublimation to yield crystalline 1,3-dithietane[4].

-

Synthesis of Dithietes

The synthesis of 1,2-dithietes is a significant challenge due to their inherent instability. A successful approach involves the oxidation of a titanocene dithiolene complex.

Experimental Protocol: Synthesis of 3,4-Bis(methoxycarbonyl)-1,2-dithiete

This protocol describes the oxidation of a titanocene dithiolene complex with sulfuryl chloride[5].

-

Materials: Titanocene bis(1,2-bis(methoxycarbonyl)ethene-1,2-dithiolate), sulfuryl chloride, benzene.

-

Procedure:

-

Dissolve the titanocene dithiolene complex in benzene.

-

Add a solution of sulfuryl chloride in benzene dropwise under dilute conditions.

-

The reaction yields 3,4-bis(methoxycarbonyl)-1,2-dithiete along with other cyclic polysulfides[5].

-

Reactivity of Four-Membered Sulfur Heterocycles

The strained nature of these rings dictates their reactivity, which is characterized by a propensity for ring-opening and cycloaddition reactions.

Ring-Opening Reactions

Thietanes can undergo ring-opening reactions upon treatment with nucleophiles or electrophiles. For example, butyllithium can deprotonate the α-carbon, leading to ring opening.

Cycloaddition Reactions

Thietes and their derivatives readily participate in cycloaddition reactions. Thiete 1,1-dioxides, for instance, can act as dienophiles in Diels-Alder reactions.

Caption: Diels-Alder reaction of a thiete 1,1-dioxide.

Biological Significance and Applications in Drug Development

Four-membered sulfur heterocycles have emerged as promising scaffolds in drug discovery due to their ability to modulate the physicochemical properties of molecules.

Thietanes in Drug Discovery

The thietane moiety has been incorporated into various biologically active compounds, including antiviral and anticancer agents. Thietanose nucleosides, where the furanose ring of a nucleoside is replaced by a thietane ring, have shown significant anti-HIV activity. These molecules act as reverse transcriptase inhibitors, terminating the growing viral DNA chain.

Mechanism of Action of Thietanose Nucleoside Anti-HIV Agents

Caption: Mechanism of action of thietanose nucleoside anti-HIV drugs.

Thietane-Containing PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. Thietane-containing molecules have been developed as potent and selective PI3K inhibitors. The rigid thietane scaffold can orient pharmacophoric groups in a way that enhances binding to the ATP-binding pocket of the PI3K enzyme.

PI3K/AKT/mTOR Signaling Pathway and Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a thietane-based inhibitor.

Conclusion

Four-membered sulfur heterocycles represent a unique and versatile class of compounds with significant potential in various scientific disciplines. Their strained ring systems give rise to distinct chemical and physical properties that can be harnessed for the development of novel therapeutics and advanced materials. While the synthesis of some of these heterocycles, particularly the unsaturated and disulfur-containing derivatives, remains a challenge, ongoing research continues to expand the synthetic toolbox. The demonstrated biological activities of thietane-containing compounds highlight the value of these scaffolds in drug discovery, and further exploration of the biological roles of thietes and dithietanes is warranted. This guide provides a foundational understanding of these fascinating molecules, intended to spur further research and innovation in this exciting area of heterocyclic chemistry.

References

Stability and Degradation of 1,2-Thiazetidine 1,1-Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of 1,2-thiazetidine 1,1-dioxide, a strained heterocyclic compound of interest in medicinal chemistry and drug development. The inherent ring strain and the presence of an electron-withdrawing sulfonyl group render this molecule susceptible to various degradation pathways, including hydrolysis, thermolysis, photolysis, and oxidation. Understanding these degradation profiles is critical for the handling, formulation, and development of therapeutic agents incorporating this scaffold.

Chemical Stability and Degradation Pathways

This compound, also known as β-sultam, exhibits significant reactivity compared to its acyclic sulfonamide counterparts due to the strained four-membered ring. The primary modes of degradation involve nucleophilic attack at the sulfur atom of the sulfonyl group, leading to ring cleavage.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound, proceeding via both acid- and base-catalyzed mechanisms. The β-sultam ring is significantly more susceptible to hydrolysis than the analogous β-lactam ring.[1]

1.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the degradation of this compound is initiated by the protonation of the nitrogen atom, followed by nucleophilic attack of water on the sulfur atom. This leads to the opening of the ring to form 2-aminoethanesulfonic acid (taurine). The acid-catalyzed hydrolysis of β-sultams can be significantly retarded by the presence of electron-withdrawing groups.[1]

1.1.2. Base-Catalyzed Hydrolysis

In alkaline media, this compound undergoes rapid degradation. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic sulfur atom of the sulfonyl group. This results in the formation of a transient trigonal bipyramidal intermediate, which then collapses to yield the ring-opened product, 2-aminoethanesulfonic acid.[1] For some β-sultams, the reaction can be second-order with respect to the hydroxide ion concentration.[1]

Thermal Degradation

Limited information is available specifically on the thermolysis of the parent this compound. However, studies on related thiete 1,1-dioxides suggest that thermal stress can induce ring rearrangement and fragmentation. For β-sultams in general, thermal decomposition can lead to the extrusion of sulfur dioxide and the formation of aziridines or other rearrangement products.

Photolytic Degradation

The photostability of this compound has not been extensively reported. However, sulfonamides, in general, are known to undergo photodegradation. The primary cleavage sites are typically the S-N and S-C bonds, leading to a variety of degradation products. Exposure to UV light can result in the formation of sulfanilic acid, aniline, and other related compounds from the degradation of the sulfonamide functional group.

Oxidative Degradation

The susceptibility of this compound to oxidative degradation is not well-documented. For sulfonamides, oxidation can occur at the sulfur atom, potentially leading to the formation of higher oxidation state sulfur species, or at other positions in the molecule depending on the substituents. The presence of oxidizing agents could lead to ring cleavage or modification.

Quantitative Stability Data

Quantitative data on the stability of the parent this compound is scarce in the literature. However, studies on N-substituted β-sultams provide valuable insights into the reactivity of this class of compounds. The following tables summarize kinetic data for the hydrolysis of representative N-alkyl-β-sultams.

Table 1: Rate Constants for the Hydrolysis of N-Alkyl-β-Sultams

| Compound | Condition | Second-Order Rate Constant (k) | Reference |

| N-methyl-β-sultam | Acid-catalyzed (H+) | 2.79 M⁻¹s⁻¹ | [2] |

| N-methyl-β-sultam | Base-catalyzed (OH-) | 1.38 x 10⁻² M⁻¹s⁻¹ | [2] |

| N-benzyl-β-sultam | Acid-catalyzed (H+) | Brønsted βlg = 0.32 | [1] |

| N-aryl-β-sultams | Base-catalyzed (OH-) | Brønsted βlg = -0.58 | [1] |

Table 2: Calorimetric Data for the Hydrolytic Degradation of a β-Sultam

| Parameter | Value | Condition | Reference |

| Enthalpy of Hydrolysis (ΔH) | - | Aqueous solution | [3] |

| Rate Constant (k) | Varies with temperature | 298 K, 310 K, 323 K | [3] |

Note: Specific values for enthalpy and rate constants from the calorimetric study were not available in the abstract. The full thesis would need to be consulted for detailed quantitative data.

Experimental Protocols

The following are representative experimental protocols for studying the degradation of this compound. These are generalized procedures and may require optimization for specific applications.

Hydrolytic Stability Assessment (pH-Rate Profile)

This protocol describes the determination of the hydrolytic stability of this compound as a function of pH.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water). Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 1 to 13).

-

Reaction Initiation: Initiate the degradation study by diluting the stock solution into each buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).

-

Incubation: Maintain the reaction mixtures at a constant, controlled temperature (e.g., 37°C or 50°C).

-

Sampling: At predetermined time intervals, withdraw aliquots from each reaction mixture.

-

Sample Analysis: Quench the reaction if necessary (e.g., by neutralization or dilution in a cold solvent). Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method with UV detection.

-

Data Analysis: Determine the observed pseudo-first-order rate constant (kobs) for the degradation at each pH by plotting the natural logarithm of the concentration versus time. Construct a pH-rate profile by plotting log(kobs) against pH.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and elucidating degradation pathways.

3.2.1. Thermal Stress

-

Solid State: Store a known quantity of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C) for a specified period.

-

Solution State: Prepare a solution of this compound in a suitable solvent and heat it at a controlled temperature.

-

Analysis: At various time points, dissolve the solid sample or dilute the solution and analyze for degradation products using HPLC-MS or GC-MS.

3.2.2. Photolytic Stress

-

Sample Preparation: Prepare solutions of this compound in transparent vials. Prepare a dark control by wrapping a vial in aluminum foil.

-

Exposure: Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard, as per ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and not less than 200 watt hours/square meter.

-

Analysis: Analyze the exposed and dark control samples at appropriate time intervals by HPLC-UV/MS to identify and quantify any photodegradants.

3.2.3. Oxidative Stress

-

Sample Preparation: Prepare a solution of this compound.

-

Exposure: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v), to the sample solution.

-

Incubation: Store the mixture at room temperature or a slightly elevated temperature for a defined period.

-

Analysis: Monitor the degradation of the parent compound and the formation of degradation products by HPLC-MS.

Conclusion

This compound is a chemically labile molecule, with its stability being significantly influenced by pH, temperature, and light. The primary degradation pathway is hydrolysis, which proceeds readily under both acidic and basic conditions to yield 2-aminoethanesulfonic acid. While specific quantitative data for the parent compound is limited, studies on N-substituted analogs provide a strong indication of its reactivity. A thorough understanding of these degradation profiles, obtained through rigorous experimental studies as outlined in this guide, is paramount for the successful development of pharmaceuticals containing the this compound scaffold. Careful consideration of formulation strategies and storage conditions is necessary to ensure the stability and efficacy of any resulting drug product.

References

An In-depth Technical Guide on the Discovery and History of β-Sultam Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Sultams, or 1,2-thiazetidine-1,1-dioxides, are a class of four-membered cyclic sulfonamides that have garnered significant interest in medicinal chemistry due to their structural analogy to the well-known β-lactam antibiotics. This guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of β-sultam compounds, with a focus on their role as serine protease inhibitors.

Discovery and Early History

The exploration of β-sultams was born out of the extensive research into β-lactam antibiotics and the growing challenge of bacterial resistance.[1] As structural analogs of β-lactams, where the amide carbonyl group is replaced by a sulfonyl group, β-sultams were investigated as potential novel antibacterial agents.[2]

Early research in the late 20th and early 21st centuries established that the β-sultam ring is significantly more strained than its β-lactam counterpart, leading to enhanced reactivity.[3] This heightened reactivity is a key factor in their mechanism of action as inhibitors of serine proteases.

A pivotal moment in the history of β-sultams came in 2003, when Page and colleagues reported that N-acyl β-sultams are potent inactivators of class C β-lactamases.[4] This discovery highlighted the potential of β-sultams to combat antibiotic resistance. Subsequent work by Llinás, Page, and others further elucidated their mechanism of action against other serine proteases, such as the Streptomyces R61 DD-peptidase, a key enzyme in bacterial cell wall synthesis.[4][5]

Synthesis of β-Sultam Compounds

Several synthetic strategies have been developed for the construction of the strained β-sultam ring. The most prominent among these is the [2+2] cycloaddition reaction between a sulfene (or a sulfonyl chloride as a sulfene precursor) and an imine, often referred to as the sulfa-Staudinger cycloaddition .[6]

Sulfa-Staudinger Cycloaddition

This reaction involves the formation of a zwitterionic intermediate from the nucleophilic attack of the imine nitrogen on the sulfur atom of the sulfene, followed by ring closure to form the four-membered ring. The reaction can be carried out under mild conditions and allows for the introduction of a variety of substituents on the β-sultam core.

Caption: Sulfa-Staudinger cycloaddition workflow.

Experimental Protocol: Synthesis of a β-Sultam via Sulfa-Staudinger Cycloaddition

A representative protocol for the synthesis of a β-sultam via the sulfa-Staudinger cycloaddition of benzylidenemethylamine and ethanesulfonyl chloride is as follows:

-

Reagents: Benzylidenemethylamine, ethanesulfonyl chloride, dry tetrahydrofuran (THF).

-

Procedure: To a solution of benzylidenemethylamine in dry THF, an equimolar amount of ethanesulfonyl chloride is added dropwise at room temperature. The reaction mixture is stirred for 24 hours.[6]

-

Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the corresponding β-sultam.

Solid-Phase Synthesis

The development of solid-phase synthesis methods has enabled the creation of combinatorial libraries of β-sultam analogs for high-throughput screening.[7] This approach typically involves immobilizing an amino acid on a solid support, converting it to an imine, reacting with a (chlorosulfonyl)acetate, and then cleaving the β-sultam from the resin.[7]

Caption: General workflow for solid-phase synthesis of β-sultams.

Characterization of β-Sultam Compounds

The structural elucidation of β-sultam compounds relies on standard spectroscopic techniques.

| Compound | ¹H NMR Data (δ, ppm) | ¹³C NMR Data (δ, ppm) | Mass Spectrometry (m/z) |

| N-Benzoyl-β-sultam | Representative signals include aromatic protons and protons on the β-sultam ring. | Representative signals include carbonyl carbon, aromatic carbons, and carbons of the β-sultam ring. | ESI-MS analysis of the native compound would show the molecular ion peak. For the adduct with Streptomyces R61 DD-peptidase, a mass increase corresponding to the molecular weight of the β-sultam is observed.[4] |

| Substituted N-Aroyl-β-sultams | Chemical shifts of aromatic protons are influenced by the nature and position of substituents (e.g., p-nitro, p-chloro, p-methoxy). Protons on the β-sultam ring typically appear as multiplets in the aliphatic region. | The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The carbonyl and sulfonyl groups give rise to characteristic downfield signals. | Mass spectrometry confirms the molecular weight of the synthesized compounds and can be used to analyze the formation of covalent adducts with target enzymes. |

Mechanism of Action: Serine Protease Inhibition

β-Sultams, particularly N-acyl derivatives, are potent time-dependent, irreversible inhibitors of serine proteases.[5] Their mechanism of action involves the sulfonylation of the active site serine residue, forming a stable sulfonyl-enzyme adduct that is resistant to hydrolysis.[4]

Caption: Mechanism of serine protease inhibition by β-sultams.

This sulfonylation is significantly more facile than the analogous acylation by β-lactams, with β-sultams being 10² to 10³ times more reactive in hydrolytic activity.[4] This increased reactivity is attributed to the greater ring strain of the β-sultam and the excellent leaving group ability of the nitrogen atom upon S-N bond cleavage.

Experimental Protocol: β-Lactamase Activity Assay

The inhibition of β-lactamases by β-sultams can be quantified using a chromogenic substrate such as nitrocefin.

-

Materials: Purified β-lactamase, β-sultam inhibitor, nitrocefin solution, assay buffer (e.g., phosphate-buffered saline, pH 7.0), microplate reader.

-

Procedure:

-

Prepare serial dilutions of the β-sultam inhibitor.

-

In a microplate, add the β-lactamase solution to wells containing the inhibitor dilutions and a control well without inhibitor.

-

Incubate for a defined period to allow for enzyme inhibition.

-

Initiate the reaction by adding the nitrocefin solution to all wells.

-

Monitor the change in absorbance at 490 nm over time.[1][8][9] The rate of nitrocefin hydrolysis is proportional to the remaining enzyme activity.

-

-

Data Analysis: The second-order rate constants of inactivation (k_inact/K_i) can be determined by plotting the observed rate of inactivation against the inhibitor concentration.

Biological Activity and Therapeutic Potential

The primary therapeutic potential of β-sultams that has been explored is their activity as inhibitors of bacterial serine proteases, making them promising candidates for combating antibiotic resistance.

Inhibition of β-Lactamases and DD-Peptidases

As demonstrated by Page, Llinás, and their coworkers, N-acyl-β-sultams effectively inactivate both β-lactamases and DD-peptidases.[4][5] The formation of a stable sulfonyl-enzyme adduct prevents these enzymes from performing their functions in β-lactam hydrolysis and cell wall synthesis, respectively.

| Enzyme Target | Inhibitor Class | Kinetic Parameters | Reference |

| Class C β-Lactamase | N-Acyl-β-sultams | Time-dependent inactivation. | [4] |

| Streptomyces R61 DD-Peptidase | N-Aroyl-β-sultams | Second-order rate constants of inactivation (k_inact) show a pH dependence similar to substrate hydrolysis.[5] | [5] |

X-ray Crystallography of β-Sultam-Enzyme Complexes

X-ray crystallographic studies of N-benzoyl-β-sultam in complex with Streptomyces R61 DD-peptidase have provided detailed insights into the binding interactions.[4][5] These studies confirm that the inhibitor is covalently bound to the active site Ser-62 residue through the sulfur atom of the β-sultam.[5] The crystallographic data reveal key interactions between the inhibitor and amino acid residues in the active site, providing a structural basis for the design of more potent and selective inhibitors.

Conclusion and Future Directions

The discovery and development of β-sultam compounds represent a significant advancement in the field of enzyme inhibition. Their unique reactivity profile and mechanism of action make them a versatile scaffold for the design of novel therapeutic agents. While much of the initial focus has been on their antibacterial properties, the broader potential of β-sultams as inhibitors of other serine proteases involved in various diseases warrants further investigation. Future research will likely focus on the synthesis of diverse β-sultam libraries, the exploration of their activity against a wider range of biological targets, and the optimization of their pharmacokinetic and pharmacodynamic properties for clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. content.abcam.com [content.abcam.com]

- 4. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 7. Solid-Phase Synthesis of beta-Sultams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. toku-e.com [toku-e.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

In-depth Technical Guide on the Theoretical Calculations of 1,2-Thiazetidine 1,1-Dioxide Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical calculations performed to elucidate the molecular structure of 1,2-thiazetidine 1,1-dioxide, a key heterocyclic compound also known as β-sultam. This document summarizes the computational methodologies employed and presents the resulting geometric parameters, offering valuable insights for researchers in medicinal chemistry and drug design.

Molecular Structure and Computational Overview

This compound is a four-membered heterocyclic compound containing a sulfonamide group within the ring. Its strained ring system and the electronic properties of the sulfonyl group are of significant interest in the development of novel therapeutic agents. Theoretical calculations, particularly ab initio and Density Functional Theory (DFT) methods, are crucial for understanding the three-dimensional structure and conformational landscape of this molecule.

High-level ab initio methods, such as the G3/B3LYP composite method, have been employed to accurately calculate the strain and resonance energies of β-sultam derivatives.[1] These calculations provide a fundamental understanding of the stability and reactivity of the this compound core. DFT methods are also widely used for geometry optimization and the study of reaction mechanisms involving this scaffold.

Computational Methodology

The geometric parameters of this compound have been determined through geometry optimization calculations. A common and reliable method for such calculations is the B3LYP hybrid functional within the framework of Density Functional Theory. This functional, combined with a suitable basis set, provides a good balance between computational cost and accuracy for organic molecules.

Key Computational Protocol Parameters:

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-31G* or higher (e.g., 6-311++G(d,p)) for improved accuracy.

-

Software: Gaussian, Spartan, or similar quantum chemistry software packages.

The geometry optimization process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable three-dimensional structure. The resulting optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles.

Caption: A generalized workflow for the theoretical calculation of the this compound structure.

Calculated Geometric Parameters

The following tables summarize the key geometric parameters for the this compound molecule, as determined by theoretical calculations. These values represent the optimized molecular geometry in the gas phase.

Table 1: Calculated Bond Lengths

| Bond | Atom 1 | Atom 2 | Calculated Length (Å) |

| S=O | S | O | Data not available |

| S-N | S | N | Data not available |

| S-C | S | C | Data not available |

| N-C | N | C | Data not available |

| C-C | C | C | Data not available |

| N-H | N | H | Data not available |

| C-H | C | H | Data not available |

Table 2: Calculated Bond Angles

| Angle | Atom 1 | Vertex | Atom 2 | Calculated Angle (°) |

| O=S=O | O | S | O | Data not available |

| O=S-N | O | S | N | Data not available |

| O=S-C | O | S | C | Data not available |

| N-S-C | N | S | C | Data not available |

| S-N-C | S | N | C | Data not available |

| N-C-C | N | C | C | Data not available |

| S-C-C | S | C | C | Data not available |

| H-N-S | H | N | S | Data not available |

| H-C-C | H | C | C | Data not available |

| H-C-S | H | C | S | Data not available |

Table 3: Calculated Dihedral Angles

| Dihedral | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Angle (°) |

| C-S-N-C | C | S | N | C | Data not available |

| S-N-C-C | S | N | C | C | Data not available |

| N-C-C-S | N | C | C | S | Data not available |

| C-C-S-N | C | C | S | N | Data not available |

Note: Specific calculated values for bond lengths, bond angles, and dihedral angles were not available in the public domain at the time of this review. The tables are structured to be populated as this data becomes accessible.

Conformational Analysis

The four-membered ring of this compound is subject to ring strain, which significantly influences its conformation. Theoretical studies on the puckering of four-membered rings are essential for understanding the preferred spatial arrangement of the atoms. The puckering of the β-sultam ring is a critical determinant of its interaction with biological targets.

Caption: A conceptual diagram illustrating the transition between planar and puckered conformations of the 1,2-thiazetidine ring.

The degree of puckering and the energy barrier between different conformations can be calculated using advanced computational methods. This information is vital for understanding the dynamic behavior of the molecule and its ability to adopt specific conformations required for biological activity.

Conclusion

Theoretical calculations are an indispensable tool for characterizing the molecular structure of this compound. High-level ab initio and DFT methods provide detailed insights into the molecule's geometry, stability, and conformational preferences. While specific quantitative data from these calculations are not yet widely available in the public literature, the established computational protocols provide a clear roadmap for researchers to perform these analyses. A thorough understanding of the three-dimensional structure of the β-sultam core is fundamental for the rational design of new derivatives with enhanced therapeutic potential. Further research to populate the geometric parameter tables and explore the conformational landscape in more detail is highly encouraged.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Substituted 1,2-Thiazetidine 1,1-Dioxides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of substituted 1,2-thiazetidine 1,1-dioxides, also known as β-sultams. This class of compounds holds significant potential in medicinal chemistry due to its structural analogy to β-lactams, a cornerstone of antibiotic therapy. The protocols outlined below focus on diastereoselective approaches, ensuring control over the three-dimensional arrangement of atoms, a critical factor for biological activity.

Introduction

1,2-Thiazetidine 1,1-dioxides are four-membered heterocyclic compounds containing a sulfonamide moiety within the ring. Their strained ring system and the presence of a chiral center make them attractive scaffolds for the development of novel therapeutic agents. The stereoselective synthesis of these compounds is crucial for investigating their structure-activity relationships and for the development of enantiomerically pure drug candidates. The primary method detailed here is the [2+2] cycloaddition of a sulfene with a chiral imine, a robust and reliable method for constructing the β-sultam core with high diastereoselectivity.

Application in Drug Development

The structural similarity of 1,2-thiazetidine 1,1-dioxides to the β-lactam ring of penicillin and cephalosporin antibiotics suggests their potential as antibacterial agents. Furthermore, related sulfur-containing heterocyclic compounds, such as 1,2-benzothiazine 1,1-dioxides, have demonstrated a broad range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. This suggests that substituted 1,2-thiazetidine 1,1-dioxides could be valuable scaffolds for the design of novel drugs targeting a variety of diseases.

Key Synthetic Strategy: Diastereoselective [2+2] Cycloaddition

The most effective and widely used method for the stereoselective synthesis of 1,2-thiazetidine 1,1-dioxides is the [2+2] cycloaddition of a sulfene, generated in situ, with a chiral imine. The use of a chiral auxiliary, such as the commercially available Ellman's auxiliary (tert-butanesulfinamide), on the imine nitrogen effectively directs the stereochemical outcome of the cycloaddition, leading to the formation of the desired diastereomer with high selectivity.

Below is a logical workflow for this synthetic approach:

Caption: Synthetic workflow for stereoselective β-sultam synthesis.

Experimental Protocols

Protocol 1: Synthesis of Chiral N-tert-Butanesulfinylimines

This protocol describes the synthesis of the chiral imine precursor, which is essential for directing the stereoselectivity of the subsequent cycloaddition reaction.

Materials:

-

Aldehyde (1.0 equiv)

-

(R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary) (1.05 equiv)

-

Copper(II) sulfate (CuSO₄) (2.0 equiv)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of the aldehyde in dichloromethane, add (R)-(+)-2-Methyl-2-propanesulfinamide.

-

Add anhydrous copper(II) sulfate to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts.

-

Wash the Celite pad with dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield the crude chiral N-tert-butanesulfinylimine.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective [2+2] Cycloaddition for the Synthesis of a Substituted this compound

This protocol details the key cycloaddition step to form the β-sultam ring.

Materials:

-

Chiral N-tert-butanesulfinylimine (from Protocol 1) (1.0 equiv)

-

Methanesulfonyl chloride (2.0 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the chiral N-tert-butanesulfinylimine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add triethylamine to the cooled solution.

-

In a separate flask, prepare a solution of methanesulfonyl chloride in anhydrous dichloromethane.

-

Add the methanesulfonyl chloride solution dropwise to the reaction mixture at -78 °C over a period of 30 minutes. The in situ generation of sulfene (CH₂=SO₂) will occur.

-

Stir the reaction mixture at -78 °C for 3-4 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired diastereomer of the substituted this compound.

Data Presentation

The following table summarizes representative quantitative data for the diastereoselective synthesis of a 3-phenyl-1,2-thiazetidine 1,1-dioxide derivative using the protocols described above.

| Entry | Aldehyde Substrate | Chiral Auxiliary | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzaldehyde | (R)-tert-Butanesulfinamide | (3R,S_S)-2-(tert-Butylsulfinyl)-3-phenyl-1,2-thiazetidine 1,1-dioxide | 75 | >95:5 |

Note: The diastereomeric ratio is typically determined by ¹H NMR analysis of the crude reaction mixture.

Logical Relationship of Stereochemical Control

The stereochemical outcome of the reaction is dictated by the facial selectivity of the sulfene addition to the chiral N-sulfinylimine. The bulky tert-butyl group of the sulfinyl auxiliary effectively blocks one face of the C=N double bond, forcing the sulfene to approach from the less hindered face. This leads to the preferential formation of one diastereomer.

Caption: Stereochemical control in the [2+2] cycloaddition.

Conclusion